2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile
Beschreibung
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile is an organic compound characterized by its unique structure, which includes a furan ring substituted with amino and carbonitrile groups, as well as two 1,3-benzodioxol-5-yl groups
Eigenschaften
CAS-Nummer |
87499-61-4 |
|---|---|
Molekularformel |
C19H12N2O5 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
2-amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile |
InChI |
InChI=1S/C19H12N2O5/c20-7-12-17(10-1-3-13-15(5-10)24-8-22-13)18(26-19(12)21)11-2-4-14-16(6-11)25-9-23-14/h1-6H,8-9,21H2 |
InChI-Schlüssel |
NPIIJCBBXKKRLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3C#N)N)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole derivatives with furan intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbonitrile groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted products
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile can be compared with other similar compounds, such as:
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound has a similar furan ring structure but differs in the substitution pattern and functional groups.
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: This compound shares the benzodioxole moiety but has different substituents and overall structure
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
